molecular formula C12H13N5 B1484157 2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine CAS No. 2097957-30-5

2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine

Cat. No. B1484157
M. Wt: 227.27 g/mol
InChI Key: CYQWYULTMVNZTN-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine” is a chemical compound. It belongs to the class of organic compounds known as pyridinylpyrimidines, which are compounds containing a pyridinylpyrimidine skeleton, consisting of a pyridine linked (not fused) to a pyrimidine by a bond .

Scientific Research Applications

Structure-Activity Relationship Studies

Researchers have explored the structure-activity relationships (SAR) of analogs containing the pyrimidin-4-amine moiety. For instance, Altenbach et al. (2008) conducted SAR studies on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor, optimizing the compound's potency and evaluating its anti-inflammatory and antinociceptive activities in animal models. This research underscores the utility of pyrimidine derivatives in developing treatments for inflammation and pain, highlighting the compound's relevance in drug discovery efforts (Altenbach et al., 2008).

Heterocyclic Chemistry Applications

In the realm of heterocyclic chemistry, Lipson et al. (2006) explored cyclocondensation reactions involving 5-methylpyrazol-3-amine, leading to the synthesis of various pyrazolo[1,5-a]-pyrimidin-5(4H)-ones. Such studies demonstrate the versatility of pyrimidine and pyrazine derivatives in constructing complex heterocyclic systems, which are crucial in the development of new therapeutic agents (Lipson et al., 2006).

Anticancer and Anti-inflammatory Applications

Novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and assessed their cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, as well as their 5-lipoxygenase inhibition capabilities. Such research indicates the potential of pyrimidine derivatives in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).

Antitumor and Antimicrobial Activities

The synthesis of enaminones and their utility in creating substituted pyrazoles with antitumor and antimicrobial activities have been reported. Riyadh (2011) described the synthesis of N-arylpyrazole-containing enaminones, leading to bipyrazoles and pyrazolylisoxazoles with potential antitumor and antimicrobial effects. This research exemplifies the application of pyrimidine analogs in addressing various health concerns, including cancer and microbial infections (Riyadh, 2011).

properties

IUPAC Name

2-cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-7-5-15-10(6-14-7)9-4-11(13)17-12(16-9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYQWYULTMVNZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=CC(=NC(=N2)C3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-6-(5-methylpyrazin-2-yl)pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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